molecular formula C16H16FNO B291632 N-(2-fluorophenyl)-2-phenylbutanamide

N-(2-fluorophenyl)-2-phenylbutanamide

Cat. No.: B291632
M. Wt: 257.3 g/mol
InChI Key: FJWQHGODSDPQQT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-phenylbutanamide is an organic compound characterized by a butanamide backbone substituted with a phenyl group at the second carbon and an ortho-fluorophenyl group attached to the nitrogen atom. This compound’s structural features are critical for its physicochemical properties, such as lipophilicity, hydrogen-bonding capacity, and metabolic stability, which are relevant in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C16H16FNO

Molecular Weight

257.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-phenylbutanamide

InChI

InChI=1S/C16H16FNO/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17/h3-11,13H,2H2,1H3,(H,18,19)

InChI Key

FJWQHGODSDPQQT-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-fluorophenyl)-2-phenylbutanamide with analogous amide derivatives, focusing on structural variations, substituent effects, and inferred properties.

Substituted Butanamides

(2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide (V6R)
  • Structure: Features a stereogenic center (S-configuration) at the second carbon, an amino group, and a methylated benzyl group with a 2-fluorophenyl moiety .
  • Methylation of the benzyl nitrogen may reduce steric hindrance and alter metabolic stability.
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide
  • Structure : Contains a nitro group at the para position and a methyl group at the ortho position on the phenyl ring, with an ethyl substituent on the butanamide chain .
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, which may enhance electrophilicity and reactivity.
    • Ethyl substituent vs. phenyl group at the second carbon reduces aromatic interactions.

Acetamide Derivatives

2-Chloro-N-(4-fluorophenyl)acetamide
  • Structure : Shorter acetamide chain with a para-fluorophenyl group and a chlorine substituent at the second carbon .
  • Key Differences: Acetamide chain (C2) vs. Para-fluorine vs. ortho-fluorine alters steric and electronic effects on the aromatic ring.
  • Inferred Properties : Lower metabolic stability due to the shorter chain and para-fluorine orientation.
N-cyclohexyl-2-(4-fluorophenyl)acetamide
  • Structure : Cyclohexyl group attached to nitrogen and a 4-fluorophenyl group at the second carbon .
  • Para-fluorophenyl vs. ortho-fluorophenyl may reduce dipole interactions.
  • Inferred Properties : Enhanced rigidity and reduced solubility due to the cyclohexyl group.

Piperidine-Based Amides (Fentanyl Analogs)

N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
  • Structure : Piperidine core with dual fluorophenyl groups and a propionamide chain .
  • Key Differences :
    • Piperidine ring introduces basicity and conformational flexibility.
    • Propionamide (C3) vs. butanamide (C4) chain affects pharmacokinetics.
  • Inferred Properties : Enhanced blood-brain barrier penetration due to the piperidine moiety.

Preparation Methods

Reaction Mechanism and Reagent Selection

The HATU-mediated coupling method is a widely used approach for amide bond formation due to its high efficiency under mild conditions. In this protocol, 2-phenylbutanoic acid is activated by HATU in the presence of DIPEA (N,N-diisopropylethylamine), forming an active ester intermediate. This intermediate reacts with 2-fluoroaniline to yield N-(2-fluorophenyl)-2-phenylbutanamide.

Key Steps:

  • Activation: HATU reacts with the carboxylic acid group of 2-phenylbutanoic acid in DMF (dimethylformamide), generating an O-acylisourea intermediate.

  • Nucleophilic Attack: 2-Fluoroaniline acts as a nucleophile, displacing the activated leaving group to form the amide bond.

  • Workup: The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via reverse-phase HPLC to isolate the product.

Optimization Considerations:

  • Solvent Choice: DMF is preferred for its ability to solubilize both reagents and intermediates.

  • Stoichiometry: Equimolar ratios of acid, HATU, and amine ensure minimal side reactions.

  • Yield: Reported yields for analogous compounds range from 57% to 65%, depending on purification methods.

Carbodiimide-Based Coupling Using EDC/HOBt

Reaction Conditions and Workflow

An alternative method employs EDC and HOBt to activate 2-phenylbutanoic acid. This approach is cost-effective and suitable for large-scale synthesis.

Procedure Overview:

  • Activation: 2-Phenylbutanoic acid is mixed with EDC and HOBt in acetonitrile, forming an active ester.

  • Amidation: 2-Fluoroaniline is added, and the reaction proceeds at room temperature for 24 hours.

  • Purification: The product is extracted into ethyl acetate, washed with sodium bicarbonate and brine, and dried over anhydrous sodium sulfate.

Advantages:

  • Cost Efficiency: EDC/HOBt is less expensive than HATU.

  • Scalability: The method avoids chromatographic purification, making it industrially viable.

Limitations:

  • Side Reactions: Competitive formation of N-acylurea byproducts may occur if HOBt is omitted.

  • Yield Variability: Yields for similar compounds under these conditions average 65%.

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

Parameter HATU/DIPEA Method EDC/HOBt Method
Reaction Time 12–24 hours24 hours
Yield 57–65%60–65%
Cost HighModerate
Purification HPLC requiredExtraction/evaporation
Scalability Limited by HPLCHigh

Key Findings:

  • HATU Superiority: Provides higher activation efficiency, reducing reaction times for sensitive substrates.

  • EDC/HOBt Utility: Preferred for industrial applications due to lower reagent costs and simpler workup.

Synthesis of Starting Materials

2-Phenylbutanoic Acid Preparation

While commercially available, 2-phenylbutanoic acid can be synthesized via:

  • Grignard Reaction: Phenylmagnesium bromide reacting with ethyl acetoacetate, followed by hydrolysis.

  • Hydrogenation: Reduction of 2-phenyl-2-butenoic acid using palladium catalysts.

2-Fluoroaniline Sourcing

2-Fluoroaniline (CAS 348-54-9) is readily available from chemical suppliers.

Industrial Production and Optimization

Large-Scale Process Design

Industrial synthesis prioritizes:

  • Catalyst Recycling: Recovering DIPEA or HOBt to reduce costs.

  • Continuous Flow Systems: Enhancing reaction control and throughput.

  • Green Chemistry: Substituting DMF with biodegradable solvents like cyclopentyl methyl ether.

Purity and Quality Control

  • Analytical Methods: HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) ensure >95% purity.

  • Impurity Profiling: Identifies byproducts such as unreacted acid or dimerization products.

Emerging Methodologies and Innovations

Enzymatic Amidation

Recent advances explore lipase-catalyzed amidation under aqueous conditions, offering an eco-friendly alternative.

Microwave-Assisted Synthesis

Reduces reaction times to 1–2 hours with comparable yields, though energy costs remain a barrier .

Q & A

Basic: What synthetic strategies optimize the yield and purity of N-(2-fluorophenyl)-2-phenylbutanamide?

Methodological Answer:

  • Multi-step synthesis : Adapt protocols from structurally analogous compounds, such as amide coupling reactions under controlled conditions. For example, highlights multi-step pathways involving sulfonamide derivatives, where temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., DMF for amidation), and catalysts (e.g., HATU or DCC for carboxyl activation) are critical .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (as in for 3-oxo-2-phenylbutanamide) .
  • Yield optimization : Employ stoichiometric adjustments (e.g., 1.2 equivalents of 2-fluoroaniline) and inert atmospheres to minimize side reactions .

Basic: Which analytical techniques are most robust for structural elucidation of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine substitution and aromatic proton environments (e.g., for fluorophenylacetamide characterization) .
    • MS : High-resolution ESI-MS for molecular ion validation.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) for absolute configuration determination. Note that SHELX suites are preferred for small-molecule refinement due to their robustness in handling twinned data .

Basic: How can solubility and stability challenges be addressed in pharmacological assays?

Methodological Answer:

  • Solubility : Test co-solvents (e.g., DMSO/PBS mixtures) or lipid-based formulations, as demonstrated for structurally complex sulfonamides () .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Use HPLC-UV to monitor degradation products (similar to ’s forensic analysis) .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the fluorophenyl moiety?

Methodological Answer:

  • Analog synthesis : Replace the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (e.g., nitro) to assess electronic effects on bioactivity (inspired by ’s trifluoroethyl side-chain modifications) .
  • Biological testing : Use enzyme inhibition assays (e.g., kinase profiling as in ) to quantify potency shifts. Pair with computational docking (AutoDock Vina) to correlate activity with binding affinity .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100-ns trajectories. Validate with experimental IC50_{50} values (e.g., ’s Akt kinase inhibition data) .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (phenyl rings) using Schrödinger’s Phase .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity, cell viability assays (MTT), and transcriptomics (RNA-seq) to confirm mechanism (e.g., ’s multi-modal validation of sulfonamide bioactivity) .
  • Data normalization : Account for batch effects (e.g., cell passage number, solvent lot variations) using Z-score normalization .

Advanced: What strategies enhance enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric amidation (e.g., ’s use of chiral cyclohexylamine intermediates) .
  • Chiral HPLC : Separate enantiomers using a Chiralpak IG column and hexane/isopropanol (90:10) to achieve >99% ee .

Advanced: How to optimize crystallization conditions for X-ray studies?

Methodological Answer:

  • High-throughput screening : Use 96-well plates with varying solvent combinations (e.g., ethanol/water, acetonitrile/dichloromethane) and additives (n-dodecyl-β-D-maltoside) to nucleate crystals. SHELXD ( ) is recommended for phase determination in low-symmetry space groups .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with 20% glycerol to mitigate ice formation .

Advanced: How to evaluate metabolic stability in vitro?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to quantify parent compound depletion (as in ’s forensic protocols) .
  • Radiolabeling : Synthesize 14C^{14}\text{C}-labeled analogs to track metabolic pathways via scintillation counting .

Advanced: What methodologies elucidate degradation pathways under stressed conditions?

Methodological Answer:

  • Forced degradation : Expose to UV light (254 nm), H2_2O2_2 (3%), and heat (80°C). Identify degradants via UPLC-QTOF-MS and propose pathways using MassLynx software (similar to ’s amphetamine precursor analysis) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

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